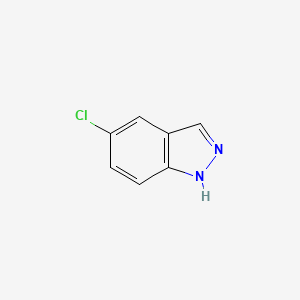

5-Chloro-1H-indazole

Übersicht

Beschreibung

5-chloro-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Chlor-1H-Indazol kann durch verschiedene Methoden erfolgen. Ein gängiger Ansatz beinhaltet die Cyclisierung von ortho-substituierten Benzylidenhydrazinen. So kann beispielsweise die Reaktion zwischen 2-Fluorbenzaldehyd und Hydrazin Indazolderivate erzeugen . Eine andere Methode beinhaltet die Verwendung von 2-Azidobenzaldehyden und Aminen, die eine aufeinanderfolgende Bildung von C–N- und N–N-Bindungen ohne die Notwendigkeit eines Katalysators oder Lösungsmittels durchlaufen .

Industrielle Produktionsmethoden

Die industrielle Produktion von 5-Chlor-1H-Indazol beinhaltet in der Regel metallkatalysierte Reaktionen, um hohe Ausbeuten und minimale Nebenprodukte zu gewährleisten. Beispielsweise kann eine Cu(OAc)2-katalysierte Reaktion unter Verwendung von 2-(Methylamino)benzonitril und einem organometallischen Reagenz N–N-Bindungen in DMSO unter einer O2-Atmosphäre bilden, was zu einer Vielzahl von 1H-Indazolen führt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Chlor-1H-Indazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die an den Indazolring gebundenen funktionellen Gruppen modifizieren.

Substitution: Das Chloratom an der 5-Position kann durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Alkylhalogenide oder Arylhalogenide.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zur Bildung von 5-Chlor-1H-Indazol-3-Carbonsäure führen , während Substitutionsreaktionen verschiedene 5-substituierte Indazolderivate ergeben können .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

5-Chloro-1H-indazole serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly in the development of anti-cancer agents. Its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound exhibited significant cytotoxicity against K562 cancer cells with an IC50 value of 5.15 µM, indicating its potential as an anti-cancer drug candidate .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | 5.15 | Apoptosis induction via Bcl2 inhibition |

| Other Indazole Derivatives | Hep-G2 | 3.32 | Cell cycle arrest at G0/G1 phase |

| Other Indazole Derivatives | A549 | 0.88 | Apoptosis induction through Bax activation |

The compound's mechanism involves inducing apoptosis by modulating the expression of proteins involved in cell survival and death, such as Bcl-2 and Bax .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of this compound derivatives. These compounds have shown activity against various bacterial strains, suggesting their potential use in developing new antibiotics .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its derivatives can enhance crop protection by targeting specific biological pathways in pests while minimizing harm to beneficial organisms . This dual action makes it a valuable component in sustainable agricultural practices.

Material Science

Advanced Materials Development

The compound is explored for its potential in creating advanced materials, particularly polymers and coatings with enhanced properties. Research into its chemical structure has led to innovations in material formulations that exhibit improved durability and resistance to environmental factors .

Biochemical Research

Enzyme Inhibition Studies

this compound is frequently employed in biochemical research to study enzyme inhibition and receptor binding mechanisms. Its ability to selectively inhibit certain kinases makes it a target for developing drugs aimed at various diseases, including cancer and cardiovascular disorders .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- Cytotoxicity Against Cancer Cell Lines : A comprehensive evaluation showed that this compound selectively inhibited cancer cell growth while exhibiting lower toxicity towards normal cells (HEK-293) with an IC50 of 33.2 µM.

- Anti-inflammatory Effects : Another study highlighted its potential as an anti-inflammatory agent by demonstrating its ability to reduce pro-inflammatory cytokine production in vitro, suggesting applications in treating inflammatory diseases .

- Fibroblast Growth Factor Receptor Inhibition : Recent advancements have identified novel derivatives of this compound that act as potent inhibitors of fibroblast growth factor receptors, with IC50 values ranging from 0.8 to 90 μM across different receptor types .

Wirkmechanismus

The mechanism of action of 5-chloro-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as phosphoinositide 3-kinase δ, by binding to their active sites . This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die 5-Chlor-1H-Indazol ähneln, gehören:

1H-Indazol: Die Stammverbindung ohne die Chlorsubstitution.

2H-Indazol: Eine tautomere Form von Indazol.

5-Brom-1H-Indazol: Ein bromsubstituiertes Derivat.

Einzigartigkeit

Das Vorhandensein des Chloratoms an der 5-Position von 5-Chlor-1H-Indazol verleiht ihm einzigartige chemische Eigenschaften, wie erhöhte Reaktivität und das Potenzial für weitere Funktionalisierung. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie .

Biologische Aktivität

5-Chloro-1H-indazole is an indazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, efficacy against various diseases, and potential applications in drug development.

This compound is characterized by the presence of a chlorine atom at the 5-position of the indazole ring. This structural modification can influence its biological activity and interaction with biological targets. The compound's molecular formula is , and it has a molecular weight of 152.58 g/mol.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Protein Kinase B/Akt : Studies have demonstrated that derivatives of this compound can inhibit Akt1, a key player in cell survival and proliferation pathways. This inhibition may contribute to its antiproliferative effects in cancer cells .

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Certain analogs exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL, indicating significant antibacterial potency .

- Antiproliferative Effects : Recent studies have reported that various derivatives of this compound possess antiproliferative activity against cancer cell lines, with growth inhibition values (GI50) ranging from 29 nM to 78 nM. These compounds target mutant EGFR/BRAF pathways, suggesting their potential in treating specific cancers .

Anticancer Activity

A study focused on the synthesis of several this compound derivatives revealed their efficacy against multiple cancer cell lines. The most potent compounds demonstrated significant growth inhibition without notable cytotoxicity. For example, compounds with specific substitutions showed enhanced activity against MCF-7 and A549 cell lines .

| Compound | Cell Line | GI50 (nM) | Cytotoxicity |

|---|---|---|---|

| 3a | MCF-7 | 35 | Non-toxic |

| 4b | A549 | 62 | Non-toxic |

| 5c | HCT116 | 48 | Non-toxic |

Antimicrobial Properties

The antimicrobial efficacy of this compound derivatives was assessed against various pathogens. One notable finding was the identification of a derivative with an MIC of ≤0.25 µg/mL against MRSA, highlighting its potential as a therapeutic agent for resistant infections .

Pharmacological Applications

The diverse biological activities of this compound suggest multiple potential applications:

- Cancer Therapy : Given its antiproliferative properties, this compound could be developed into a targeted therapy for specific cancer types, particularly those involving aberrant signaling through the Akt pathway.

- Antimicrobial Agents : The compound's effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic formulations.

Eigenschaften

IUPAC Name |

5-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNCILPDWNBPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220091 | |

| Record name | 1H-Indazole, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-26-0 | |

| Record name | 5-Chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazole, 5-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazole, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.